molecular formula C23H25N5O2S B10987382 (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B10987382
M. Wt: 435.5 g/mol
InChI Key: HBVSFYGZQOXDAI-IBGZPJMESA-N
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Description

(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine moiety, and a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the benzyl group, and the coupling with the phenylalanine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and phenylalanine-based molecules. Examples are:

  • (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-tyrosinamide
  • (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-tryptophanamid

Uniqueness

What sets (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(2S)-1-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C23H25N5O2S/c29-21(25-22-27-26-20(31-22)16-18-11-5-2-6-12-18)19(15-17-9-3-1-4-10-17)24-23(30)28-13-7-8-14-28/h1-6,9-12,19H,7-8,13-16H2,(H,24,30)(H,25,27,29)/t19-/m0/s1

InChI Key

HBVSFYGZQOXDAI-IBGZPJMESA-N

Isomeric SMILES

C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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